molecular formula C5H7F3O2 B13283865 2,2,3-Trifluoropentanoic acid

2,2,3-Trifluoropentanoic acid

Cat. No.: B13283865
M. Wt: 156.10 g/mol
InChI Key: BZBJPMDKFJNHBM-UHFFFAOYSA-N
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Description

2,2,3-Trifluoropentanoic acid is a fluorinated carboxylic acid with the molecular formula C5H7F3O2. This compound is characterized by the presence of three fluorine atoms attached to the carbon chain, which significantly influences its chemical properties and reactivity. It is used in various scientific research fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluoropentanoic acid can be achieved through several methods. One common approach involves the fluorination of pentanoic acid derivatives. For instance, the reaction of 2,2,3-trifluoropropanol with a suitable oxidizing agent can yield this compound. Another method involves the use of fluorinated reagents in a controlled environment to introduce the fluorine atoms into the pentanoic acid structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trifluoropentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include fluorinated alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,2,3-Trifluoropentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3-Trifluoropentanoic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with enzymes and other proteins, potentially inhibiting or modifying their activity. This can lead to changes in metabolic pathways and biological processes .

Comparison with Similar Compounds

  • 3,3,3-Trifluoropropionic acid
  • 4,5,5-Trifluoropent-4-enoic acid
  • 5,5,5-Trifluoropentanoic acid

Comparison: Compared to these similar compounds, 2,2,3-Trifluoropentanoic acid has a unique arrangement of fluorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it particularly valuable in research applications where specific fluorinated structures are required .

Properties

Molecular Formula

C5H7F3O2

Molecular Weight

156.10 g/mol

IUPAC Name

2,2,3-trifluoropentanoic acid

InChI

InChI=1S/C5H7F3O2/c1-2-3(6)5(7,8)4(9)10/h3H,2H2,1H3,(H,9,10)

InChI Key

BZBJPMDKFJNHBM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(=O)O)(F)F)F

Origin of Product

United States

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